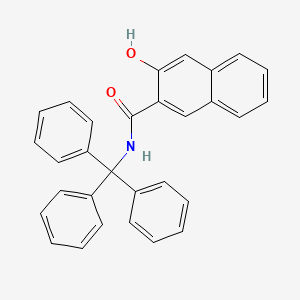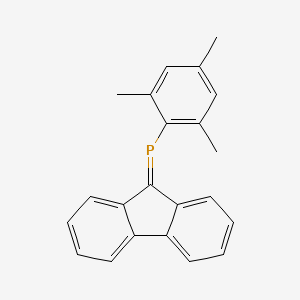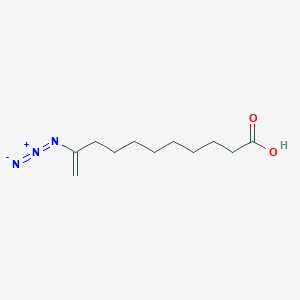![molecular formula C20H18I2N2O4 B14364471 3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide CAS No. 90688-61-2](/img/structure/B14364471.png)
3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide is a chemical compound with the molecular formula C20H18I2N2O4 It is known for its unique structure, which includes a phenylenebis(carbonyloxy) core linked to two 1-methylpyridin-1-ium groups, and is paired with two iodide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide typically involves the reaction of 1,3-phenylenebis(carbonyloxy) dichloride with 1-methylpyridine in the presence of a base, followed by the addition of iodine to form the diiodide salt. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodide ions can be substituted with other anions or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or phosphines can be used to replace the iodide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce lower oxidation state derivatives. Substitution reactions would result in the formation of new compounds with different anions or nucleophiles replacing the iodide ions.
Applications De Recherche Scientifique
3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, proteins, and nucleic acids, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridinium) diiodide
- 3,3’-[1,3-Phenylenebis(carbony limino)]dipyridinium
Uniqueness
3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide is unique due to its specific structure and the presence of iodide ions This gives it distinct chemical and physical properties compared to other similar compounds
Propriétés
Numéro CAS |
90688-61-2 |
|---|---|
Formule moléculaire |
C20H18I2N2O4 |
Poids moléculaire |
604.2 g/mol |
Nom IUPAC |
bis(1-methylpyridin-1-ium-3-yl) benzene-1,3-dicarboxylate;diiodide |
InChI |
InChI=1S/C20H18N2O4.2HI/c1-21-10-4-8-17(13-21)25-19(23)15-6-3-7-16(12-15)20(24)26-18-9-5-11-22(2)14-18;;/h3-14H,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
MEWQSJAVIZNIEQ-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1=CC=CC(=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=C[N+](=CC=C3)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


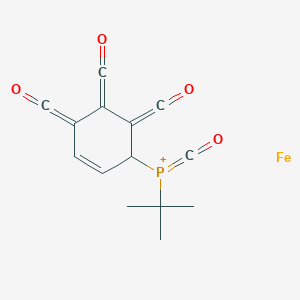

![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
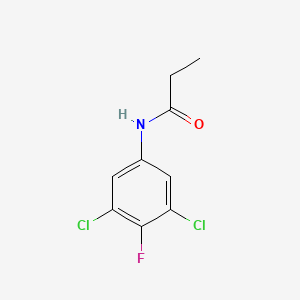
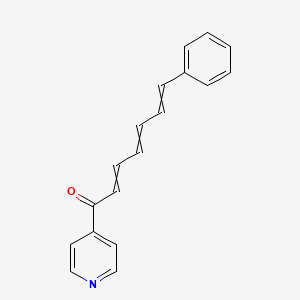
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)

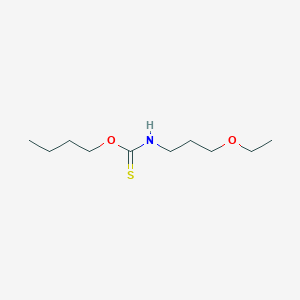
![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)
![4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one](/img/structure/B14364449.png)
